molecular formula C19H12FN5O4 B2490400 N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899966-89-3

N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2490400
CAS RN: 899966-89-3
M. Wt: 393.334
InChI Key: UWBJTCDLUBQJCM-UHFFFAOYSA-N
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Description

The chemical compound belongs to the family of pyrazolo[3,4-d]pyrimidin-4-ones, a class known for their diverse pharmacological activities and significance in medicinal chemistry. These compounds are synthesized through various methods, focusing on modifications to enhance their biological activities and chemical properties.

Synthesis Analysis

The synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines involves reactions with primary and secondary amines to form amides and high-temperature cyclization to produce substituted pyrazolo[3,4-d]pyrimidinones (Eleev, Kutkin, & Zhidkov, 2015). Another method includes condensation reactions and specific substitutions to achieve targeted molecular structures (Ju Liu et al., 2016).

Molecular Structure Analysis

The crystal structure of similar compounds has been determined, providing insights into the molecular arrangements and potential interactions that could influence their chemical behavior and biological activity (Ju Liu et al., 2016). These analyses are crucial for understanding the compound's chemical reactivity and designing derivatives with improved properties.

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidin-4-ones undergo various chemical reactions, including cyclization, condensation, and substitution, to form a wide range of derivatives with diverse chemical properties. These reactions are influenced by the compound's molecular structure, particularly the presence of functional groups that can participate in chemical reactions (Eleev, Kutkin, & Zhidkov, 2015).

Scientific Research Applications

Overview of Pyrazolopyrimidine Derivatives

N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide belongs to a class of compounds known as pyrazolopyrimidines, which structurally resemble purines, a fundamental component of nucleic acids. These compounds have been explored for their therapeutic potential across various diseases due to their significant biological activities. Medicinal chemists have extensively researched the structure-activity relationship (SAR) of these compounds, identifying lead compounds for various disease targets. The pyrazolopyrimidine scaffold has shown a wide range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory activities, and applications in radio diagnostics (Cherukupalli et al., 2017).

Regio-Orientation in Pyrazolopyrimidine Synthesis

The regio-orientation and regioselectivity of reactions leading to the formation of pyrazolo[1,5-a]pyrimidines are crucial in determining the biological activity and therapeutic potential of these compounds. Studies have indicated the importance of understanding the nucleophilicity of different groups within the pyrazolopyrimidine scaffold and how it affects the final product's structure and biological function (Mohamed & Mahmoud, 2019).

Optoelectronic Applications

Besides their medicinal applications, pyrazolopyrimidine derivatives have been explored for their potential in optoelectronic materials. The integration of pyrazolopyrimidine and pyrimidine fragments into π-extended conjugated systems has shown great value in creating novel materials for optoelectronics, including applications in luminescent elements, photoelectric conversion elements, and image sensors. These compounds are of interest for developing materials for organic light-emitting diodes (OLEDs) and as potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Hybrid Catalysts in Synthesis

The synthesis of pyrazolopyrimidine derivatives often involves the use of hybrid catalysts, which include organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts. The application of these catalysts has facilitated the development of novel synthetic pathways, contributing to the broader synthetic and medicinal applications of these compounds (Parmar et al., 2023).

Medicinal Significance in CNS Disorders

Functional chemical groups in pyrazolopyrimidines are being investigated as potential lead molecules for the synthesis of compounds that may act on the central nervous system (CNS). These heterocyclic compounds, with their ability to replace carbon in a benzene ring and form structures like pyridine, are being explored for their effects on CNS disorders ranging from depression to convulsion (Saganuwan, 2017).

properties

IUPAC Name

N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN5O4/c20-12-2-4-13(5-3-12)25-17-14(8-22-25)19(27)24(9-21-17)23-18(26)11-1-6-15-16(7-11)29-10-28-15/h1-9H,10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBJTCDLUBQJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide

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